molecular formula C17H14F3N3O2S B10914062 1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914062
M. Wt: 381.4 g/mol
InChI Key: GDJYFSOYJVIWHD-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Addition of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of microwave irradiation to reduce reaction times .

Chemical Reactions Analysis

1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions, such as Suzuki or Heck reactions.

Common reagents and conditions used in these reactions include bases, solvents like DMF, and catalysts like palladium .

Scientific Research Applications

1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 1-(2-methoxyethyl)-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14F3N3O2S/c1-25-8-7-23-14-13(15(24)22-16(23)26)11(17(18,19)20)9-12(21-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,22,24,26)

InChI Key

GDJYFSOYJVIWHD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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